2-(2-Hydroxyethoxy)benzamide
Overview
Description
Synthesis Analysis
The synthesis of 2-(2-Hydroxyethoxy)benzamide and related compounds involves various chemical reactions and methodologies. For instance, the synthesis of structurally similar benzamides has been achieved through reactions involving salicylic acid and different amines under specific conditions, which could be indicative of methods applicable to 2-(2-Hydroxyethoxy)benzamide (Dian, 2010). Another study describes the synthesis of benzamide derivatives through condensation reactions, showcasing the versatility in synthesizing benzamide compounds (Abbasi et al., 2014).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including 2-(2-Hydroxyethoxy)benzamide, is crucial for understanding their chemical behavior and potential applications. X-ray diffraction studies have provided detailed insights into the crystalline structure of similar compounds, revealing the significance of intramolecular and intermolecular hydrogen bonding in determining their molecular configuration (Kawski et al., 2006).
Chemical Reactions and Properties
Benzamides undergo various chemical reactions, which are essential for their functional modification and application development. For example, the oxidative acylation of benzamides with aldehydes, followed by cyclization, has been reported, indicating a pathway to synthesize novel compounds with potential biological activity (Sharma et al., 2012).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Detailed analyses, including X-ray crystallography and DFT calculations, have been employed to study these properties, offering insights into how the structure affects the compound's physical behavior (Demir et al., 2015).
Chemical Properties Analysis
The chemical properties of 2-(2-Hydroxyethoxy)benzamide, such as reactivity, stability, and functional group interactions, are central to its applications. Studies on similar benzamide compounds have explored their reactivity patterns, highlighting the influence of substituents on their chemical behavior and potential as intermediates in organic synthesis (Facchin et al., 2002).
Scientific Research Applications
1. Inhibitors in Biochemical Research
2-(2-Hydroxyethoxy)benzamide derivatives, such as 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide, have been identified as potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1). These compounds show promise in biological assays and have demonstrated dose-dependent effects in animal models (Uto et al., 2009).
2. Investigating Biological Activity
A series of benzamides, including 2-(2-hydroxyethoxy)benzamide derivatives, have been evaluated for their activity against various microorganisms and in photosynthetic electron transport inhibition. These studies contribute to our understanding of the spectrum of biological activities exhibited by these compounds (Imramovský et al., 2011).
3. Photocatalytic Applications
Research on heterojunctions like Cu2O/TiO2, which involve benzamide compounds, shows potential in water decontamination technology. These studies reveal the capabilities of such materials in inducing oxidation processes under visible light, which is critical for environmental applications (Bessekhouad et al., 2005).
4. Synthesis of Primary Amides
Research on the synthesis of primary benzamides from phenylacetic acids, including derivatives of 2-(2-hydroxyethoxy)benzamide, has been an area of study. These processes contribute significantly to the field of organic chemistry, offering insights into new synthetic methods (Song et al., 2014).
5. Anticancer and Antimicrobial Research
Various substituted 2-(2-hydroxyethoxy)benzamides have been explored for their potential anticancer and antimicrobial activities. These studies are crucial in the development of new therapeutic agents and contribute to the broader understanding of the medicinal applications of these compounds (Imramovský et al., 2013).
6. Development of Metal Complexes for Cancer Treatment
The synthesis and evaluation of metal complexes with 2-(2-hydroxyethoxy)benzamide derivatives for anti-cancer properties represent a novel approach in the field of medicinal chemistry. These complexes are tested for their efficacy against various cancer cell lines, offering new pathways for cancer treatment research (Rizk et al., 2021).
Future Directions
Benzamides, including “2-(2-Hydroxyethoxy)benzamide”, have been widely used in various fields, including the pharmaceutical, paper, and plastic industries . They also serve as intermediate products in the synthesis of therapeutic agents . Therefore, future research could focus on exploring new synthetic methods for this type of compounds, investigating their biological activities, and developing their potential applications .
properties
IUPAC Name |
2-(2-hydroxyethoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-9(12)7-3-1-2-4-8(7)13-6-5-11/h1-4,11H,5-6H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHALQJNHJAYRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70213589 | |
Record name | Benzamide, o-(beta-hydroxy)ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70213589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyethoxy)benzamide | |
CAS RN |
63906-79-6 | |
Record name | Benzamide, o-(beta-hydroxy)ethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063906796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, o-(beta-hydroxy)ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70213589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-hydroxyethoxy)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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